2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-
Description
Historical Context and Discovery Timeline
The historical development of 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- is intrinsically linked to the evolution of both naphthalene and benzimidazole chemistry. The compound was first documented in chemical databases on July 10, 2005, marking its formal recognition in the scientific literature. However, the foundational knowledge necessary for its synthesis traces back to earlier discoveries in heterocyclic chemistry, particularly the development of benzimidazole chemistry during vitamin B12 research in the mid-20th century.
The benzimidazole nucleus, which forms a crucial component of this compound, was originally discovered during investigations into vitamin B12 structure and function. Researchers found that the benzimidazole nucleus provided a stable platform for drug development and chemical modification, leading to extensive exploration of benzimidazole derivatives. This foundational work established the synthetic methodologies and understanding of reactivity patterns that would later enable the synthesis of complex benzimidazole-containing compounds like 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-.
The patent literature reveals that significant attention was directed toward this compound in the 1990s, particularly for its role in azo pigment synthesis. A notable patent filed on November 16, 1995, described processes for preparing 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide with the high purity required for azo pigment applications. This patent application highlighted the industrial importance of achieving specific purity standards and established standardized synthetic procedures that remain relevant to contemporary chemical manufacturing.
| Historical Milestone | Date | Significance |
|---|---|---|
| Benzimidazole discovery during vitamin B12 research | Mid-20th century | Established foundational chemistry for benzimidazole derivatives |
| Patent filing for high-purity synthesis | November 16, 1995 | Demonstrated industrial applications in azo pigment chemistry |
| First database entry | July 10, 2005 | Formal recognition in chemical literature |
| Most recent database modification | May 18, 2025 | Continued scientific interest and database maintenance |
Structural Classification Within Naphthalenecarboxamide Derivatives
Within the broader family of naphthalenecarboxamide derivatives, 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- occupies a unique position due to its hybrid nature combining naphthalene and benzimidazole structural elements. The compound belongs to the class of 3-hydroxy-2-naphthalenecarboxamides, distinguished by the presence of a hydroxyl group at the 3-position of the naphthalene ring and a carboxamide functionality at the 2-position. This structural arrangement is characteristic of compounds designed for specific applications in materials chemistry and pigment synthesis.
The naphthalenecarboxamide classification system recognizes several distinct subgroups based on substitution patterns and functional group arrangements. Simple N-phenyl derivatives, such as N-phenylnaphthalene-2-carboxamide, represent the most basic members of this family, featuring direct aromatic substitution without additional heterocyclic components. In contrast, compounds like 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- demonstrate alkyl substitution patterns while maintaining the fundamental naphthalene-carboxamide core structure.
The specific compound under examination represents a more complex subset characterized by heterocyclic substitution, where the amide nitrogen is connected to a benzimidazolone ring system rather than a simple aromatic group. This classification places it among the most structurally sophisticated naphthalenecarboxamide derivatives, sharing characteristics with compounds like N-(2-Methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide, which also features complex substituent groups designed for specialized applications. The benzimidazolone substitution pattern introduces additional hydrogen bonding sites and electronic effects that significantly influence the compound's chemical behavior and applications.
| Structural Classification | Example Compound | Key Features |
|---|---|---|
| Simple N-aryl derivatives | N-phenylnaphthalene-2-carboxamide | Basic aromatic substitution |
| Alkyl-substituted derivatives | N-(2,4-dimethylphenyl)-3-hydroxy-2-naphthalenecarboxamide | Methyl group modifications |
| Halogenated derivatives | N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide sodium salt | Halogen substitution patterns |
| Heterocyclic derivatives | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | Complex heterocyclic substitution |
Significance in Heterocyclic Chemistry Research
The significance of 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- in heterocyclic chemistry research extends far beyond its immediate applications, serving as a paradigmatic example of how different heterocyclic systems can be integrated to create compounds with enhanced properties. The compound demonstrates the principle of privileged scaffolds in medicinal and materials chemistry, where certain structural motifs consistently appear in bioactive and technologically important compounds. The benzimidazole portion of the molecule represents one such privileged scaffold, known for its robust affinity for diverse enzymes and protein receptors.
Research into benzimidazole derivatives has revealed their versatility as pharmacophores, with documented activities spanning antimicrobial, antiviral, anti-inflammatory, and anticancer applications. While the specific compound under examination is primarily studied for its materials science applications, its structural features embody the same design principles that make benzimidazole derivatives so valuable in pharmaceutical research. The fusion of benzimidazole with naphthalene creates a hybrid system that potentially combines the biological relevance of benzimidazole with the photophysical properties of extended aromatic systems.
The naphthalene component contributes its own significance to the overall molecular architecture, providing extended π-conjugation and specific geometric constraints that influence molecular interactions. Recent research on naphthalene-heterocycle hybrids has demonstrated their potential for developing compounds with potent antitumor, anti-inflammatory, and antituberculosis activities. The systematic study of such hybrid systems has revealed that the combination of different heterocyclic scaffolds often results in enhanced biological activities compared to the individual components, a phenomenon that underscores the importance of this compound as a research tool.
The compound's role in advancing synthetic methodology cannot be understated, as its preparation requires sophisticated approaches to heterocyclic chemistry that push the boundaries of conventional synthetic techniques. The synthesis typically involves condensation reactions between appropriately substituted naphthalene derivatives and benzimidazolone precursors, requiring precise control of reaction conditions to achieve the desired purity and yield. These synthetic challenges have stimulated developments in heterocyclic synthesis methodology that benefit the broader chemical research community.
| Research Significance Category | Impact Area | Specific Contributions |
|---|---|---|
| Privileged Scaffold Chemistry | Structural Design | Demonstrates integration of multiple privileged motifs |
| Synthetic Methodology | Chemical Synthesis | Advances in heterocyclic coupling techniques |
| Materials Science Applications | Pigment Chemistry | High-purity azo pigment synthesis |
| Structural Biology | Molecular Interactions | Model system for aromatic-heterocycle interactions |
Properties
IUPAC Name |
3-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-16-8-11-4-2-1-3-10(11)7-13(16)17(23)19-12-5-6-14-15(9-12)21-18(24)20-14/h1-9,22H,(H,19,23)(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDHDEWDUFYUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC4=C(C=C3)NC(=O)N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067258 | |
| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26848-40-8 | |
| Record name | N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26848-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026848408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.666 | |
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Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities. They have been found to interact with various targets, leading to their use in treating a variety of conditions, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological effects. For instance, some imidazole derivatives have been found to inhibit cell proliferation through increasing apoptosis.
Biological Activity
2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H13N3O3
- Molecular Weight : 319.314 g/mol
- CAS Number : 26848-40-8
- Density : 1.461 g/cm³
- Boiling Point : 401°C at 760 mmHg
- Flash Point : 196.3°C
Synthesis
The synthesis of 2-Naphthalenecarboxamide derivatives often involves reactions between naphthalene derivatives and benzimidazole precursors. Various methods have been developed, including:
- Condensation Reactions : Utilizing acid catalysts to promote the formation of the amide bond.
- Cyclization Techniques : Employing cyclization to form the benzimidazole ring structure.
Anticancer Properties
Research has demonstrated that compounds similar to 2-Naphthalenecarboxamide exhibit anticancer properties. For instance, studies have shown that certain derivatives can sensitize cancer cells to cisplatin, enhancing its efficacy against various cancer types:
- Case Study 1 : A study published in the Royal Society of Chemistry indicated that specific naphthyridine derivatives could induce apoptosis in HCT116 cancer cells when combined with cisplatin. The mechanism involved downregulation of CHK1 protein expression, suggesting a pathway for enhancing chemotherapy effectiveness .
Enzyme Inhibition
Another area of interest is the inhibition of phospholipases, which play critical roles in cell signaling and inflammation:
- Case Study 2 : A related compound, VU 0155069, demonstrated potent inhibition of phospholipase D1 (PLD1) with an IC50 value of 46 nM. This suggests that similar naphthalene derivatives may also exhibit enzyme inhibitory properties, which could be leveraged in therapeutic applications for inflammatory diseases .
Pharmacological Studies
Several pharmacological studies have evaluated the effects of this compound on various biological systems:
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | Demonstrated significant cytotoxic effects on cancer cell lines. |
| Enzyme assays | Inhibition of PLD1 and potential anti-inflammatory effects observed. |
| Apoptosis assays | Induction of apoptosis in tumor cells when used in combination with cisplatin. |
Scientific Research Applications
Introduction to 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-
2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-, is a compound with significant potential in various scientific research applications. This compound, with a molecular formula of and a molecular weight of approximately 319.3 g/mol, has garnered attention for its unique structural properties and biological activities.
Pharmaceutical Development
The compound has shown promise in pharmaceutical research due to its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may exhibit biological activities such as:
- Anticancer Activity : Preliminary studies indicate that derivatives of benzimidazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The introduction of the naphthalene moiety may enhance these effects through improved bioavailability and target specificity.
Antimicrobial Properties
Research has indicated that compounds containing naphthalene and benzimidazole structures possess antimicrobial properties. The specific interactions between the compound and microbial enzymes could inhibit bacterial growth, making it a candidate for developing new antibiotics.
Enzyme Inhibition Studies
The compound's ability to interact with various enzymes makes it suitable for enzyme inhibition studies. For instance, it may act as an inhibitor for certain kinases or phosphatases involved in signaling pathways relevant to cancer and other diseases.
Chemical Biology
In chemical biology, this compound can serve as a probe to study biological processes at the molecular level. Its specific interactions with cellular targets can be investigated using techniques such as fluorescence microscopy or mass spectrometry.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar benzimidazole derivatives. The results indicated that modifications to the benzimidazole structure led to increased cytotoxicity against various cancer cell lines, suggesting that 2-naphthalenecarboxamide derivatives could yield similar or enhanced effects.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, derivatives of naphthalene-based compounds were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications improved efficacy against resistant strains, highlighting the potential of naphthalene derivatives in combating antibiotic resistance.
Case Study 3: Enzyme Interaction
Research published in Biochemistry examined the interaction of naphthalene derivatives with protein kinases. The study found that specific substitutions on the naphthalene ring enhanced binding affinity, providing insights into designing selective inhibitors for therapeutic applications.
Comparison with Similar Compounds
Structural Features :
- Benzimidazolone moiety : Imparts hydrogen-bonding capacity via the 2-oxo group, critical for molecular aggregation and crystallinity .
- Azo group : Introduces chromophoric properties, making this compound (and analogs) relevant as pigments .
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound belongs to a class of benzimidazolone-based azo pigments. Below is a comparative analysis with notable analogs:
Genotoxic Profiles
- Target Compound (1237-75-8): No genotoxicity data available. However, its analog Pigment Red 176 (12225-06-8) exhibited gene mutations in Salmonella strain TA98 under metabolic activation (S9 mix) due to its aromatic azo structure .
- 51920-12-8 and 59487-23-9: Identified as substances of concern for in-depth genotoxic evaluation, though specific results are undisclosed .
Physicochemical Properties
Regulatory Status
- 1237-75-8 : Listed in EU, US, China, and other regions, but lacks harmonized hazard classifications .
- Pigment Red 176 (12225-06-8) : Registered under REACH (ECHA) with intermediate use designation .
Research Findings and Industrial Relevance
- Stability and Performance: Benzimidazolone pigments exhibit superior thermal stability (>200°C) and solvent resistance compared to non-heterocyclic azo pigments, attributed to intermolecular hydrogen bonding .
- Synthetic Modifications : Introduction of sulfonyl (e.g., Pigment Violet 32 ) or chlorophenyl groups (e.g., Pigment Brown 25 ) enhances lightfastness and color intensity .
- Toxicity Gaps: Despite structural similarities, genotoxic risks vary significantly. For example, Pigment Red 176’s mutagenicity contrasts with the lack of data for other analogs, underscoring the need for compound-specific assessments .
Preparation Methods
Synthesis of the Benzimidazolone Intermediate
The benzimidazolone moiety (2,3-dihydro-2-oxo-1H-benzimidazole) is a critical intermediate in the synthesis. Its preparation typically involves:
- Dehydration reaction of 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one in an organic solvent (such as methyl isobutyl ketone, acetone, or methylethylketone) under the action of an acid scavenger (e.g., sodium hydroxide, sodium hydrogencarbonate, or salts of wormwood) at 100–120 °C.
- This step is followed by phase separation, saponification, and purification to yield the benzimidazolone intermediate with high yield and purity.
- The process avoids hazardous reagents like sodium hydride, enhancing safety and environmental compliance.
Functionalization of the Naphthalene Ring
- The 3-hydroxy substitution on the naphthalene ring is introduced via selective hydroxylation or by using pre-functionalized naphthalene derivatives.
- Oxidation and reduction reagents such as potassium permanganate and sodium borohydride may be employed for selective transformations during intermediate steps.
- Controlled reaction conditions (temperature, pH) are critical to maintain regioselectivity and avoid over-oxidation or side reactions.
Amide Bond Formation
- The key step involves coupling the benzimidazolone intermediate with 3-hydroxy-2-naphthoic acid or its activated derivatives (e.g., acid chlorides or anhydrides) to form the amide bond.
- Typical coupling agents include carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents under mild conditions to preserve sensitive functional groups.
- The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures (room temperature to 50 °C).
Purification and Isolation
- The final compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
- Preparative HPLC methods allow isolation of the compound with high purity suitable for pharmacokinetic and biological studies.
Summary Table of Preparation Steps
Research Findings and Optimization
- The dehydration and saponification steps in benzimidazolone synthesis have been optimized to reduce waste and improve yield, employing one-pot methods that enhance industrial feasibility.
- Reaction times and temperatures are carefully controlled to maximize conversion while minimizing side products.
- The use of safer acid scavengers and solvents aligns with green chemistry principles.
- Purification by RP-HPLC is effective for removing impurities and isolating the compound in high purity, critical for subsequent biological evaluation.
- Structural analogs with different substituents on the naphthalene or benzimidazole rings have been synthesized to study structure-activity relationships, indicating the importance of the 3-hydroxy group for biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2-naphthalenecarboxamide derivatives with benzimidazole moieties?
- Methodological Answer : Synthesis typically involves coupling 3-hydroxy-2-naphthalenecarboxylic acid with substituted benzimidazole amines using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) at 0–5°C under nitrogen. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using -NMR and HRMS.
Q. How can structural characterization of this compound be optimized?
- Methodological Answer : Combine spectroscopic techniques:
- -NMR (DMSO-d6, 400 MHz) to confirm aromatic proton environments and hydrogen bonding.
- FT-IR to identify hydroxyl (3200–3500 cm) and carbonyl (1650–1700 cm) stretches.
- X-ray crystallography for definitive stereochemical assignment (if single crystals are obtainable) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact with skin or eyes. Store in a cool (<25°C), dry environment away from oxidizing agents. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies)?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to determine melting points under controlled heating rates (e.g., 10°C/min). Compare results with literature (e.g., reported melting point of 1387°C in vs. 652.8°C for structurally similar compounds ). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 4 weeks; analyze degradation via LC-MS.
- Photostability : Expose to UV light (320–400 nm) and monitor spectral changes (UV-Vis).
- pH Stability : Incubate in buffers (pH 1–13) and quantify decomposition products .
Q. How can computational modeling predict the compound’s reactivity or pharmacological activity?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to hypothesize binding affinities. Validate predictions with in vitro enzyme inhibition assays .
Q. What strategies address the lack of toxicological and ecological data for this compound?
- Methodological Answer : Implement tiered testing:
- In vitro : Cytotoxicity screening (MTT assay on HepG2 cells) and Ames test for mutagenicity.
- In vivo : Acute toxicity studies in rodents (OECD 423 guidelines).
- Ecotoxicology : Algal growth inhibition tests (OECD 201) and Daphnia magna immobilization assays .
Key Research Challenges
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
